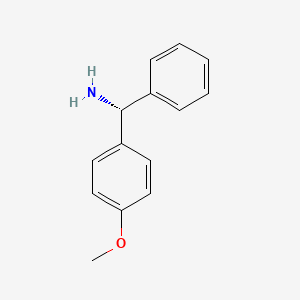

(R)-(4-Methoxyphenyl)(phenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

(R)-(4-methoxyphenyl)-phenylmethanamine |

InChI |

InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3/t14-/m1/s1 |

InChI Key |

MXDBCXKVTJDKNP-CQSZACIVSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](C2=CC=CC=C2)N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Design, Synthesis, and Application of R 4 Methoxyphenyl Phenyl Methanamine Derivatives As Chiral Ligands and Organocatalysts

Rational Design of Chiral Ligands Derived from (R)-(4-Methoxyphenyl)(phenyl)methanamine

The primary amine functionality of this compound is the key reaction point for its elaboration into more complex chiral structures. The distinct steric and electronic environment around its chiral center makes it an attractive starting material for ligands intended to create a well-defined chiral pocket around a metal center or to act as an effective organocatalyst.

Sulfonamide-Based Chiral Ligands and Precursors

The synthesis of sulfonamide-based ligands is a direct and reliable method for converting a primary amine into a robust chiral precursor. The reaction involves the nucleophilic attack of the primary amine on a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

By reacting this compound with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride, a chiral N-arylmethyl-N-arylsulfonamide can be readily prepared. The resulting sulfonamide possesses a chiral center adjacent to the nitrogen atom, which can coordinate to a metal center. The two aryl groups from the original amine, combined with the aryl group from the sulfonyl chloride, create a sterically demanding and electronically tunable environment. This three-dimensional arrangement is crucial for differentiating between the prochiral faces of a substrate in a catalytic reaction. These N-C axially chiral sulfonamides are gaining attention for their potential in medicinal chemistry and as organocatalysts. nih.govrsc.org

Bis-Sulfamyl Aldimines as Stereoselective Ligands

Chiral aldimines, particularly N-sulfinyl aldimines, are powerful intermediates in asymmetric synthesis. organic-chemistry.orgnih.gov While the term "bis-sulfamyl" can refer to C₂-symmetrical ligands derived from diamines, a functional aldimine can be rationally designed from the monofunctional this compound.

A common strategy involves the initial conversion of the chiral primary amine into a chiral sulfinamide. For example, reaction with thionyl chloride followed by a nucleophile can generate an N-sulfinamide. This intermediate can then be condensed with an aldehyde to form a chiral N-sulfinyl aldimine. The stereochemistry of the resulting imine is directed by the bulky (4-methoxyphenyl)(phenyl)methyl group. These aldimines are activated towards nucleophilic attack, and the sulfinyl group acts as an excellent chiral auxiliary, directing the approach of the nucleophile to one face of the C=N bond. Such ligands have been successfully applied in the synthesis of chiral amines and amino acids. organic-chemistry.orgnih.gov The term "bis-sulfamyl" in this context could also allude to the use of these ligands with metal complexes that bind two such ligand molecules or feature a secondary sulfonamide group elsewhere in the structure. capes.gov.brresearchgate.net

Exploration of N-Heterocyclic Carbene (NHC) Ligand Architectures

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis due to their strong σ-donating properties and steric tunability. acs.orgresearchgate.net Chiral primary amines are frequently used to introduce chirality into NHC scaffolds, typically by forming the N-substituents on the heterocyclic ring. organic-chemistry.org

For this compound, a common synthetic route to an NHC precursor involves a condensation reaction with glyoxal (B1671930) and an aldehyde (e.g., formaldehyde) to form an imidazole (B134444) ring. The two nitrogen atoms of the resulting imidazole would be substituted, one with the chiral (R)-(4-methoxyphenyl)(phenyl)methyl group. The other nitrogen can be functionalized with a different group, leading to a C₁-symmetric NHC, or an identical chiral group can be used to create a C₂-symmetric ligand. Deprotonation of the resulting imidazolium (B1220033) salt yields the free carbene, which can be complexed to a variety of transition metals like palladium, rhodium, or gold. mdpi.comresearchgate.net The bulky and electronically defined (R)-(4-methoxyphenyl)(phenyl)methyl substituent would project a specific chiral environment near the metal center, influencing the stereochemical outcome of catalytic transformations. nih.govsnnu.edu.cn

Catalytic Performance of this compound-Derived Ligands

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. While specific data for ligands derived from this compound is not widely reported, the performance of analogous systems provides a strong indication of their potential in key enantioselective carbon-carbon and carbon-nitrogen bond-forming reactions.

Enantioselective Carbon-Carbon Bond Forming Reactions

Chiral sulfonamide and NHC ligands are workhorses in the enantioselective formation of carbon-carbon bonds, which is fundamental to the synthesis of complex organic molecules.

Diels-Alder Reactions: Chiral Lewis acids generated in situ from sulfonamide ligands and metal salts can effectively catalyze enantioselective Diels-Alder reactions. For example, complexes of copper with bis(oxazoline) or related nitrogen-based ligands have shown high efficacy. nih.gov An NHC-catalyzed Diels-Alder reaction using a chiral triazolium salt as a precatalyst has been shown to proceed with very low catalyst loadings (as low as 0.5 mol%) while achieving excellent yields and enantioselectivities. acs.org A ligand derived from this compound would be expected to provide a well-defined chiral pocket to control the facial selectivity of the dienophile's approach.

Aldol (B89426) and Michael Reactions: The asymmetric aldol reaction, which forms a β-hydroxy carbonyl moiety, is another critical C-C bond-forming reaction. Chiral amino sulfonamides have been shown to be effective organocatalysts for direct cross-aldol reactions. nih.gov Similarly, chiral NHC-metal complexes are known to catalyze a variety of C-C bond-forming reactions, including the conjugate addition (Michael reaction) of nucleophiles to α,β-unsaturated systems. nih.gov

| Reaction Type | Catalyst/Ligand Type (Analogous System) | Substrates | Yield (%) | ee (%) | Reference |

| Diels-Alder | Chiral NHC-Triazolium Salt | α-Chloroaldehyde + Enone | 90 | 99 | acs.org |

| Friedel-Crafts Alkylation | Chiral Bis(oxazolinyl)thiophene-Cu(OTf)₂ | Indole + Nitrostyrene | 98 | 98 | nih.gov |

| Aldol Reaction | Axially Chiral Amino Sulfonamide | Aldehyde + Aldehyde | 99 | 92 (syn) | nih.gov |

Enantioselective Carbon-Nitrogen Bond Forming Reactions

The formation of chiral amines and related nitrogen-containing compounds is of paramount importance in pharmaceutical and materials science. Ligands derived from this compound are well-suited to catalyze enantioselective C-N bond-forming reactions.

Aza-Henry (Nitro-Mannich) Reaction: This reaction involves the addition of a nitroalkane to an imine, producing a β-nitroamine, a valuable precursor to 1,2-diamines. Chiral copper complexes of imidazolidine-based ligands have been shown to catalyze the Henry reaction with excellent enantioselectivity (up to 97% ee). beilstein-journals.org The stereochemical outcome is highly dependent on the ligand's configuration, demonstrating the importance of rational ligand design.

Mannich Reaction: The Mannich reaction is a three-component reaction between an aldehyde, an amine, and a carbonyl compound, yielding a β-amino carbonyl compound. Axially chiral amino sulfonamides have been developed as highly effective organocatalysts for direct asymmetric Mannich reactions, providing products with high anti-selectivity and enantioselectivity (>99% ee). organic-chemistry.orgnih.govacs.org A catalyst based on the this compound backbone could similarly activate the substrates through hydrogen bonding and control the stereochemistry via its defined chiral environment.

| Reaction Type | Catalyst/Ligand Type (Analogous System) | Substrates | Yield (%) | ee (%) | Reference |

| Aza-Henry Reaction | Chiral Quinine-derived Ammonium Salt | Trifluoromethyl Ketimine + Nitromethane | 98 | 96 | rsc.org |

| Aza-Henry Reaction | Chiral Imidazolidin-4-one-Cu(II) | Aromatic Aldehyde + Nitromethane | >99 | 97 | beilstein-journals.org |

| Mannich Reaction | Axially Chiral Amino Sulfonamide | Aldehyde + α-Imino Ester | 93 | >99 (anti) | organic-chemistry.org |

Asymmetric Hydride Transfer Processes

Asymmetric hydride transfer reactions, particularly the reduction of prochiral imines and ketones, represent a powerful and atom-economical method for generating chiral amines and alcohols. Organocatalysts derived from the this compound framework have shown significant promise in this domain, often in the form of chiral Brønsted acids like phosphoric acids (CPAs). These catalysts facilitate the transfer of a hydride from a donor, most commonly a Hantzsch ester, to the substrate in an enantioselective manner.

The catalytic cycle typically involves the activation of the substrate by the chiral Brønsted acid. In the case of an imine, protonation by the CPA generates a highly reactive iminium ion. This ion forms a chiral ion pair with the conjugate base of the CPA. The steric and electronic properties of the chiral catalyst guide the approach of the Hantzsch ester, leading to a preferential transfer of a hydride to one face of the iminium ion. This results in the formation of one enantiomer of the corresponding amine in excess. The catalyst is regenerated upon protonolysis of the resulting amine.

Research in this area has demonstrated that the substitution pattern on the aryl rings of the chiral phosphoric acid, derived from the this compound backbone, is crucial for achieving high enantioselectivity. Bulky substituents at the 3,3'-positions of the binaphthyl core of the CPA, for instance, create a well-defined chiral pocket that enhances stereochemical control.

While specific data on catalysts derived directly from this compound is an emerging area of research, studies on closely related structures, such as those from (R)-1-(4-methoxyphenyl)ethylamine, provide strong evidence for their potential. For example, chiral phosphoric acids have been successfully employed in the asymmetric transfer hydrogenation of various N-aryl imines, delivering the corresponding chiral amines with high yields and enantiomeric excesses.

Table 1: Asymmetric Transfer Hydrogenation of N-Aryl Imines with Chiral Phosphoric Acid Catalysts This table is illustrative and based on typical results found for chiral phosphoric acid catalyzed transfer hydrogenations. Specific data for catalysts derived directly from this compound is an area of ongoing research.

| Entry | Substrate (Imine) | Catalyst Loading (mol%) | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | N-Phenyl-1-phenylethan-1-imine | 5 | Hantzsch Ester | Toluene | 25 | 92 | 88 |

| 2 | N-(4-Chlorophenyl)-1-phenylethan-1-imine | 5 | Hantzsch Ester | CH2Cl2 | 25 | 95 | 91 |

| 3 | N-(4-Methylphenyl)-1-phenylethan-1-imine | 2 | Hantzsch Ester | Dioxane | 40 | 88 | 85 |

| 4 | N-Naphthyl-1-phenylethan-1-imine | 5 | Hantzsch Ester | Toluene | 25 | 90 | 93 |

| 5 | N-Phenyl-1-(4-methoxyphenyl)ethan-1-imine | 5 | Hantzsch Ester | CH2Cl2 | 25 | 94 | 89 |

Development of Organocatalytic Systems Utilizing this compound Scaffolds

The utility of the this compound scaffold extends beyond hydride transfer reactions into a broader range of organocatalytic transformations. The chiral amine itself, or derivatives thereof, can function as a key component in the design of various types of organocatalysts, including bifunctional catalysts that possess both a Brønsted acid/base site and a hydrogen-bond donor moiety.

One significant area of application is in asymmetric Michael additions. The chiral amine can be used to generate a chiral enamine intermediate from an aldehyde or ketone donor. This enamine then reacts with a Michael acceptor in a stereocontrolled fashion, dictated by the chiral environment provided by the catalyst scaffold. The resulting product, after hydrolysis, is a new chiral molecule with the adduct formed in high enantiopurity. Catalysts derived from chiral primary amines have been shown to be effective in promoting the addition of aldehydes and ketones to nitroolefins, maleimides, and other Michael acceptors. fishersci.iefrontiersin.org

Furthermore, the this compound moiety can be incorporated into more complex catalyst structures, such as thioureas or squaramides. These functional groups act as powerful hydrogen-bond donors, capable of activating the electrophile and organizing the transition state assembly through a network of non-covalent interactions. Such bifunctional catalysts have demonstrated high efficacy and enantioselectivity in a variety of reactions, including Friedel-Crafts alkylations, aldol reactions, and cycloadditions.

The development of these organocatalytic systems often involves a modular approach, where the core this compound unit provides the fundamental chirality, and modifications to other parts of the catalyst structure allow for fine-tuning of its reactivity and selectivity for a specific transformation.

Table 2: Organocatalytic Asymmetric Michael Addition Utilizing Chiral Amine Scaffolds This table is representative of results achieved with chiral amine-based organocatalysts in Michael additions. The catalyst is a derivative of a chiral primary amine, showcasing the potential of the this compound scaffold.

| Entry | Michael Donor | Michael Acceptor | Catalyst Type | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | Propanal | β-Nitrostyrene | Chiral Primary Amine | 10 | Toluene | 85 | 92 |

| 2 | Cyclohexanone | N-Phenylmaleimide | Chiral Thiourea | 5 | CH2Cl2 | 95 | 97 |

| 3 | Acetone | 2-Nitro-1-phenylethene | Chiral Squaramide | 2 | Dioxane | 90 | 95 |

| 4 | Butanal | (E)-Chalcone | Chiral Primary Amine | 10 | Toluene | 82 | 88 |

| 5 | Diethyl malonate | β-Nitrostyrene | Chiral Bifunctional Amine | 5 | THF | 98 | 94 |

Mechanistic Investigations of Reactions Involving R 4 Methoxyphenyl Phenyl Methanamine and Its Analogs

Elucidation of Chiral Induction Mechanisms

The primary role of a chiral catalyst or auxiliary like (R)-(4-Methoxyphenyl)(phenyl)methanamine is to induce chirality in the product. Understanding the mechanism of this chiral induction is fundamental to designing more efficient and selective catalysts.

Catalytic cycles are conceptual tools that illustrate the stepwise pathway of a catalyst through a reaction, from initial interaction with the reactants to the release of the product and regeneration of the catalyst. In organocatalysis, where this compound and its analogs are often employed, the catalytic cycle typically begins with the formation of a reactive intermediate. mdpi.com

For instance, in reactions involving carbonyl compounds, the primary amine can condense with an aldehyde or ketone to form a chiral iminium ion or enamine. nih.govyoutube.com These intermediates are central to the catalytic cycle and are more reactive towards nucleophilic or electrophilic attack, respectively, than the starting carbonyl compound.

A generalized catalytic cycle for a primary amine-catalyzed reaction, such as an asymmetric Michael addition, can be described as follows:

Iminium/Enamine Formation: The chiral primary amine, this compound, reacts with a carbonyl substrate to form a chiral iminium ion or enamine intermediate. This step is often reversible. mdpi.comyoutube.com

Stereoselective Addition: The nucleophile attacks the iminium ion, or the enamine attacks the electrophile. The stereochemistry of this step is directed by the chiral catalyst, which creates a sterically and electronically biased environment.

Hydrolysis and Product Release: The resulting intermediate is hydrolyzed to release the chiral product and regenerate the primary amine catalyst. mdpi.com

In the context of asymmetric transfer hydrogenation, a proposed catalytic cycle involving a chiral Brønsted acid and a Hantzsch ester as the hydride source often involves the activation of an imine by the chiral catalyst. The chiral amine product is formed after hydride transfer, and the catalyst is regenerated. While not explicitly detailing the role of this compound as the catalyst itself, this model is relevant for understanding the environment in which analogs might operate or how the amine product itself might interact with the catalytic system.

The enantioselectivity of a reaction is determined at the transition state of the stereodetermining step. The chiral catalyst, this compound or its derivatives, orchestrates the geometry of this transition state to favor the formation of one enantiomer over the other. acs.org This control is exerted through a combination of steric and electronic interactions.

The bulky phenyl and 4-methoxyphenyl (B3050149) groups of the amine create a defined chiral pocket around the reactive center. In the transition state, the incoming reactant is forced to approach from a specific trajectory to minimize steric hindrance, leading to a preferred stereochemical outcome. acs.org

Furthermore, non-covalent interactions, such as hydrogen bonding, play a critical role. mdpi.com In reactions catalyzed by chiral primary amines in conjunction with a Brønsted or Lewis acid, the amine can form a hydrogen bond with the acid, creating a more organized and rigid transition state assembly. For example, in the proline-catalyzed aldol (B89426) reaction, the carboxylic acid group of proline participates in hydrogen bonding to activate the electrophile, while the secondary amine forms the reactive enamine. youtube.com Analogously, the amine group of this compound can engage in crucial hydrogen bonding interactions that stabilize the favored transition state.

London dispersion forces, often considered weak, can also be significant in directing stereoselectivity, especially when bulky, polarizable groups like the aromatic rings of the title compound are involved. acs.org These attractive forces can favor a more compact transition state, leading to higher enantioselectivity.

Isotopic Labeling Experiments for Reaction Pathway Delineation

Isotopic labeling is a powerful tool for tracing the path of atoms and bonds throughout a chemical reaction, thereby providing strong evidence for a proposed reaction mechanism. chem-station.comresearchgate.netprinceton.edu In reactions involving this compound, deuterium (B1214612) (D), a stable isotope of hydrogen, is often used.

The replacement of a hydrogen atom with a deuterium atom at a specific position in a reactant can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered. chem-station.com If the C-H bond being replaced is broken or formed in the rate-determining step, a significant primary KIE is typically observed. The absence of a KIE may suggest that the bond is not broken in the rate-determining step.

For example, in a transfer hydrogenation reaction where a hydride is transferred from a donor molecule to a substrate, replacing the transferring hydrogen with deuterium would be expected to slow down the reaction if this transfer is the rate-determining step. Deuterium labeling can also be used to determine the source of a particular hydrogen atom in the final product. researchgate.netresearchgate.net For instance, by using a deuterated reagent, one can determine if a proton is transferred from the catalyst, the solvent, or another reactant. Such experiments have been crucial in elucidating the mechanisms of various catalytic reactions, including those in which chiral amines play a role. researchgate.net

Hammett Plot Analysis for Substituent Effects on Reactivity and Selectivity

The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. acs.orgresearchgate.net It is a valuable tool for probing the electronic nature of transition states. The equation is given by:

log(kX/kH) = ρσ

where kX and kH are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects. acs.org

A plot of log(kX/kH) versus σ for a series of reactions with different substituents should yield a straight line with a slope equal to ρ. The sign and magnitude of ρ provide mechanistic insights:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge (or loss of negative charge) in the transition state.

In the context of reactions involving analogs of this compound, a Hammett plot could be constructed by varying the substituent on one of the phenyl rings and measuring the effect on the reaction rate or enantioselectivity. For example, a study on the application of the Hammett equation to the spectral data of (5-bromothiophen-2-yl)(3-(4-methoxyphenyl)bicyclo[2.2.1]hept-5-en-2-yl)methanones and its substituted analogs demonstrated a correlation between the electronic effects of substituents and NMR chemical shifts. researchgate.net While this study focuses on spectroscopic properties rather than reaction kinetics, it illustrates the application of the Hammett methodology to systems containing the methoxyphenyl group.

Below is a hypothetical data table illustrating how Hammett analysis could be applied to a reaction catalyzed by an analog of this compound.

| Substituent (X) | σp | log(kX/kH) |

| -OCH3 | -0.27 | -0.54 |

| -CH3 | -0.17 | -0.34 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.46 |

| -NO2 | 0.78 | 1.56 |

This table is illustrative and based on a hypothetical reaction with a ρ value of +2.0.

Identification and Characterization of Reactive Intermediates

The direct detection and characterization of transient reactive intermediates provide compelling evidence for a proposed reaction mechanism. nih.gov In organocatalytic reactions involving primary amines like this compound, key intermediates include iminium ions and enamines. nih.govyoutube.com

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for identifying these intermediates. nih.gov By carefully controlling the reaction conditions, such as using low temperatures to slow down the reaction, it is sometimes possible to observe the signals of these short-lived species. In situ NMR studies have been instrumental in detecting and structurally characterizing enamines and iminium ions in various organocatalytic reactions. nih.gov

For example, in proline-catalyzed reactions, the enamine intermediate has been successfully detected and characterized by NMR. nih.gov These studies provide crucial information about the structure, stability, and stereochemistry of the intermediate, which in turn helps to rationalize the observed stereochemical outcome of the reaction. While specific studies on the characterization of intermediates formed from this compound were not found in the search results, the methodologies employed in related systems are directly applicable.

Computational Chemistry Approaches in the Study of R 4 Methoxyphenyl Phenyl Methanamine

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a principal method for elucidating the intricate details of chemical reactions at the molecular level. For the synthesis of chiral amines like (R)-(4-Methoxyphenyl)(phenyl)methanamine, DFT calculations are instrumental in mapping out reaction pathways, identifying transition states, and determining activation energies. These calculations allow researchers to understand the feasibility of a proposed reaction mechanism and to pinpoint the factors that control the reaction's outcome.

While specific DFT studies on the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established. For instance, in the asymmetric hydrogenation of prochiral imines to form chiral amines, DFT is used to model the interaction between the substrate, the chiral catalyst, and the hydrogen source. The calculations can reveal the geometry of the transition state, which is crucial for understanding how the chiral catalyst directs the approach of the hydrogen molecule to one face of the imine, leading to the preferential formation of one enantiomer.

A general approach to studying the synthesis of this compound via reductive amination of 4-methoxybenzophenone (B1664615) would involve the following DFT calculations:

Reactant and Product Optimization: The geometries of the reactants (4-methoxybenzophenone, ammonia (B1221849) or an ammonia equivalent, and the reducing agent) and the final product, this compound, are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures for each step of the proposed reaction mechanism (e.g., imine formation and subsequent reduction).

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to calculate thermochemical data such as Gibbs free energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the found transition state is correct for the reaction step.

By comparing the energy barriers of different possible pathways, researchers can predict the most likely reaction mechanism.

Computational Modeling of Chiral Induction and Enantioselectivity

The central challenge in the synthesis of a chiral molecule like this compound is to control the stereochemistry to produce the desired enantiomer with high enantiomeric excess (ee). Computational modeling is a powerful tool for understanding and predicting the origins of chiral induction in asymmetric catalysis.

The enantioselectivity in a catalytic reaction is determined by the difference in the activation energies of the pathways leading to the (R) and (S) enantiomers (ΔΔG‡). A larger energy difference results in a higher ee. Computational models, often based on DFT, can calculate these energy differences with increasing accuracy.

For the asymmetric synthesis of chiral amines, computational studies often focus on the catalyst-substrate complex. The non-covalent interactions, such as hydrogen bonding, steric repulsion, and van der Waals forces, between the chiral catalyst and the prochiral substrate in the transition state are meticulously analyzed. These interactions are responsible for differentiating the two faces of the substrate, making one more accessible to the reagent than the other.

A hypothetical computational study on the enantioselective synthesis of this compound might involve the data presented in the interactive table below, which illustrates how calculated energy differences correlate with predicted enantiomeric excess.

| Chiral Catalyst | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted ee (%) |

| Catalyst A | (R) | 15.2 | 95 |

| (S) | 17.0 | ||

| Catalyst B | (R) | 16.5 | 60 |

| (S) | 17.2 | ||

| Catalyst C | (R) | 14.8 | >99 |

| (S) | 18.0 |

Note: This table is illustrative and based on general principles of computational catalysis.

Conformational Analysis and Stereochemical Preferences of the Chiral Amine and its Derivatives

The biological activity and chemical reactivity of a molecule are intimately linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies and populations. For a chiral amine like this compound, understanding its conformational preferences is crucial for predicting its interactions with other molecules, such as biological receptors or other chiral species.

Computational methods, particularly DFT and molecular mechanics, are widely used for conformational analysis. frontiersin.orgnih.gov These methods can systematically explore the potential energy surface of the molecule by rotating its single bonds and calculating the energy of each resulting conformation. The results of such an analysis can be summarized in a conformational energy map or a table of low-energy conformers.

Recent studies have demonstrated the use of DFT calculations in conjunction with experimental techniques like NMR spectroscopy to assign the absolute configuration of chiral primary amines. frontiersin.orgnih.govresearchgate.net This often involves derivatizing the amine with a chiral agent and then comparing the experimental NMR data of the resulting diastereomers with the data calculated for different conformations using DFT. frontiersin.orgnih.govresearchgate.net The agreement between the experimental and calculated data allows for a confident assignment of the absolute configuration. frontiersin.orgnih.govresearchgate.net

The following table presents hypothetical relative energies of different staggered conformations of this compound, which could be obtained from DFT calculations.

| Conformation | Dihedral Angle (Ph-C-C-N) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.0 |

| 2 | 180° | 1.2 |

| 3 | -60° | 0.8 |

Note: This table is illustrative. The actual values would depend on the level of theory and basis set used in the calculations.

Virtual Screening and Design of Novel Ligands and Catalysts

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of virtual compounds for those that are most likely to possess a desired property, such as binding to a biological target or catalyzing a specific reaction. In the context of this compound, virtual screening can be employed in two main ways:

Designing novel catalysts for its asymmetric synthesis: By understanding the key interactions in the transition state that lead to high enantioselectivity, one can design a virtual library of chiral ligands. These ligands can then be computationally screened for their ability to form catalysts that are predicted to give a high ee for the synthesis of the target amine. This approach accelerates the discovery of new and more efficient catalysts.

Identifying molecules that bind to derivatives of the chiral amine: If a derivative of this compound is a biologically active molecule, virtual screening can be used to identify other small molecules that bind to the same target. This is a common strategy in drug discovery to find new lead compounds.

The process of virtual screening typically involves docking the molecules from a virtual library into the active site of a receptor or a model of a catalyst-substrate complex. The docking programs predict the binding mode and estimate the binding affinity of each molecule. The top-scoring molecules are then selected for experimental testing.

While specific examples of virtual screening directly related to this compound are not prominent in the literature, the methodology is widely applied to similar chemical challenges. For example, virtual screening has been used to discover novel inhibitors for various enzymes by screening libraries of compounds against the enzyme's active site.

Advanced Spectroscopic and Stereochemical Characterization of R 4 Methoxyphenyl Phenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. For (R)-(4-Methoxyphenyl)(phenyl)methanamine , both ¹H and ¹³C NMR are employed to confirm the molecular skeleton and probe the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two aromatic rings, the methoxy (B1213986) group, the amine group, and the crucial benzylic proton at the stereocenter. The aromatic protons typically appear in the range of δ 6.8-7.5 ppm. The protons on the 4-methoxyphenyl (B3050149) ring often present as two distinct doublets due to the influence of the methoxy group, while the protons of the unsubstituted phenyl ring will show a more complex multiplet pattern. The methoxy group protons are expected as a sharp singlet around δ 3.8 ppm. The benzylic methine proton (CH-N) signal is of particular diagnostic importance and would likely appear as a singlet or a doublet (if coupled to the NH₂ protons) between δ 5.0 and 6.0 ppm. The amine (NH₂) protons can appear as a broad singlet over a wide chemical shift range, and its integration would correspond to two protons.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Characteristic signals would include those for the methoxy carbon (around δ 55 ppm), the benzylic carbon (around δ 60-70 ppm), and a series of signals in the aromatic region (δ 110-160 ppm). The carbon of the 4-methoxyphenyl ring attached to the oxygen atom is expected to be significantly downfield (around δ 159 ppm). rsc.org

To determine the enantiomeric purity and assign the absolute stereochemistry, chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs) are often used in NMR. For instance, reaction with a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would convert the enantiomeric amine into a mixture of diastereomeric amides. These diastereomers exhibit distinct NMR signals, particularly for protons near the stereocenter, allowing for the quantification of the diastereomeric (and thus enantiomeric) ratio. Similarly, paramagnetic chiral lanthanide shift reagents can be used to induce chemical shift differences between the signals of the two enantiomers in a racemic mixture. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Methoxyphenyl)(phenyl)methanamine based on Analogous Structures

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzylic CH | ~5.8 | ~75 |

| NH₂ | Broad, variable | - |

| Methoxy (OCH₃) | ~3.8 | ~55.3 |

| Phenyl Ring (C₆H₅) | ~7.3-7.4 (m, 5H) | ~126-144 |

| 4-Methoxyphenyl Ring (C₆H₄) | ~6.9 (d, 2H), ~7.3 (d, 2H) | ~114-159 |

Note: Data are estimations based on published values for structurally similar compounds like (4-methoxyphenyl)(phenyl)methanol (B119875) and its derivatives. rsc.org

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various frequencies. For This compound , the FTIR spectrum would display characteristic bands confirming its structure.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹. One corresponds to the symmetric and the other to the asymmetric stretching of the N-H bonds. The presence of hydrogen bonding can cause these peaks to broaden.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). nist.gov

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1250-1380 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group usually appears as a broad band between 1550 and 1650 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (NH₂) | Bending (Scissoring) | 1550 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretching | ~1250 |

| Amine (C-N) | Stretching | 1250 - 1380 |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of a chiral molecule. To perform this analysis, a high-quality single crystal of a derivative of This compound would be required. The amine is often converted into a salt with a chiral acid or an achiral heavy-atom-containing acid to facilitate crystallization and the determination of absolute stereochemistry.

The technique involves irradiating the crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. For chiral molecules, the Flack parameter is calculated from the diffraction data. A Flack parameter value close to zero for the known (R) configuration confirms the assignment, whereas a value close to one would indicate that the configuration is actually (S). This method provides unambiguous proof of the absolute stereochemistry.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is a critical technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.

For the analysis of This compound , a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral amines. phenomenex.com The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times.

A typical chiral HPLC method would involve a column like the Daicel Chiralpak OD-H or Phenomenex Lux Cellulose-4. rsc.org The mobile phase is often a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol. By running a sample of the racemic mixture, the retention times for both the (R) and (S) enantiomers can be established. Subsequent injection of the enantiomerically enriched sample allows for the calculation of the enantiomeric excess by comparing the peak areas of the two enantiomers.

Alternatively, the amine can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral column.

Table 3: Representative Chiral HPLC Conditions for a Structurally Analogous Compound, (R)-1-(4-methoxyphenyl)ethanol rsc.org

| Parameter | Condition |

| Column | Daicel Chiralpak OD-H (0.46 x 25 cm) |

| Mobile Phase | n-hexane/isopropanol = 95/5 |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 214 nm |

| Retention Times | t(minor) = 15.51 min, t(major) = 17.25 min |

Note: These conditions for a structural analog demonstrate a viable starting point for method development for this compound.

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property.

For This compound , measuring the optical rotation provides a rapid assessment of its chiral purity. The measurement is typically performed using a polarimeter at the sodium D-line (589 nm). A positive (+) sign indicates dextrorotation (rotation to the right), while a negative (-) sign indicates levorotation (rotation to the left). By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, the optical purity, which is often directly correlated with the enantiomeric excess, can be calculated. For instance, the closely related compound (R)-1-(4-methoxyphenyl)ethanol has a reported specific rotation of [α]²⁹D = +31.52 (c = 0.40, CH₂Cl₂), indicating it is dextrorotatory. rsc.org A similar measurement for the title compound would provide a key parameter for its characterization.

Emerging Research Directions and Future Outlook for R 4 Methoxyphenyl Phenyl Methanamine

Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis of chiral amines, aiming to reduce environmental impact through the use of safer solvents, renewable resources, and catalytic processes.

One of the most promising green approaches for the synthesis of (R)-(4-Methoxyphenyl)(phenyl)methanamine is the use of biocatalysis. Enzymes, such as transaminases, offer high enantioselectivity under mild reaction conditions, often in aqueous media. nih.govfrontiersin.org The application of ω-transaminases, for example, allows for the asymmetric synthesis of chiral amines from prochiral ketones, using an amino donor like isopropylamine. researchgate.net This enzymatic approach avoids the use of heavy metal catalysts and harsh reagents, aligning with green chemistry principles. Recent research has focused on engineering these enzymes to broaden their substrate scope and enhance their stability and activity for the synthesis of bulky aromatic amines. researchgate.net

Solvent-free or low-solvent reaction conditions represent another key area of green chemistry research. The development of solvent-free reductive amination reactions, for instance, offers a more sustainable alternative to traditional methods that rely on large volumes of organic solvents. researchgate.net While not yet specifically demonstrated for this compound, the success of these methods with other chiral amines suggests a promising avenue for future research.

Continuous Flow Synthesis of Chiral Amines

Continuous flow chemistry, or microreactor technology, is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better process control, and scalability. The application of flow chemistry to the synthesis of chiral amines like this compound is a burgeoning field of research.

Flow reactors can facilitate reactions that are difficult to control in batch processes, such as those involving highly reactive intermediates or exothermic reactions. For the synthesis of chiral amines, continuous flow systems can be coupled with immobilized catalysts or enzymes, enabling their efficient reuse and simplifying product purification. This approach is particularly attractive for asymmetric hydrogenations and reductive aminations. While specific examples for the continuous flow synthesis of this compound are still limited, the successful flow synthesis of other chiral intermediates points to the significant potential of this technology. nih.gov

Development of More Robust and Recyclable Catalytic Systems

The development of robust and recyclable catalysts is crucial for making the synthesis of chiral amines more cost-effective and sustainable. Research in this area is focused on heterogeneous catalysts and the immobilization of homogeneous catalysts.

Supported catalysts, where the active catalytic species is anchored to a solid support such as silica, polymers, or magnetic nanoparticles, are a key focus. nih.gov These materials can be easily separated from the reaction mixture and reused, reducing catalyst waste and product contamination. For the synthesis of this compound, this could involve the immobilization of chiral transition metal complexes used in asymmetric hydrogenation or transfer hydrogenation of the corresponding imine.

Another promising approach is the use of chiral ionic liquids as catalysts or co-catalysts. nih.gov These materials can offer high catalytic activity and can often be recycled with minimal loss of performance. The design of these recyclable systems often involves tuning the steric and electronic properties of the catalyst and support to optimize activity, stability, and selectivity. nih.gov

Integration of Machine Learning and AI in Chiral Catalyst Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of catalyst design. mdpi.comresearchgate.net By analyzing large datasets of reaction outcomes, ML models can predict the enantioselectivity of a given catalyst-substrate combination, significantly accelerating the discovery of optimal catalysts. researchgate.netresearchgate.netnih.gov

For the synthesis of this compound, AI can be used to screen virtual libraries of chiral ligands and catalysts to identify those with the highest predicted performance for the asymmetric reduction of N-(4-methoxybenzylidene)aniline. This data-driven approach can guide experimental efforts, saving time and resources compared to traditional trial-and-error screening. nih.gov While still an emerging field, the application of AI and ML holds immense promise for the rapid development of highly efficient and selective catalysts for the synthesis of this and other chiral amines.

Broadening the Scope of Asymmetric Transformations Mediated by this compound Derivatives

Beyond its direct use as a chiral building block, derivatives of this compound can themselves serve as powerful chiral auxiliaries or organocatalysts in a variety of asymmetric transformations. Research in this area aims to expand the synthetic utility of this chiral scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.